Author: BenchChem Technical Support Team. Date: February 2026
Topic: N,N,N-Trimethylfuran-2-aminium: Structural Characterization, Synthesis, and Pharmacological Context
Content Type: Technical Whitepaper / Research Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This technical guide provides a rigorous analysis of N,N,N-trimethylfuran-2-aminium , a quaternary ammonium cation featuring a furan ring directly substituted with a trimethylammonium group at the C2 position.
Critical Distinction: In pharmacological literature, this specific nomenclature is frequently confused with its methylene-bridged analog, Furtrethonium (N,N,N-trimethyl-2-furanmethanaminium), a known muscarinic agonist. This guide distinguishes between the two entities to ensure experimental precision:
The Direct Aminium (Target):
— A highly reactive, electron-deficient heteroaromatic species.
The Methanaminium (Pharmacophore):
— A stable cholinergic drug (Furtrethonium/Furmethide).
Chemical Structure & Electronic Properties[1]
Structural Analysis
The core structure of N,N,N-trimethylfuran-2-aminium consists of a furan ring bearing a quaternary ammonium substituent directly attached to the
-carbon (C2).
IUPAC Name: N,N,N-Trimethylfuran-2-aminium
Molecular Formula:
Electronic Configuration:
The trimethylammonium group (
) exerts a powerful inductive electron-withdrawing effect () on the furan ring. Unlike amino groups (), which donate electrons via resonance (), the quaternary nitrogen has no lone pair to donate.
Result: The furan ring becomes significantly electron-deficient (deactivated).
Stability Implication: The C2-N bond is labile. The high electron deficiency at C2 and C5 renders the ring susceptible to nucleophilic attack and ring-opening hydrolysis, unlike the stable methylene-bridged analog.
Known Derivatives (Proof of Existence)
While the unsubstituted cation is unstable, electron-withdrawing groups can stabilize the system.
5-Nitro Analogue: 5-nitro-2-furyltrimethylammonium (CAS 87997-10-2). The nitro group at C5 creates a "push-pull" electronic system (though both are withdrawing, the nitro group stabilizes the anionic intermediate during nucleophilic substitution synthesis).
Pharmacological Profile: The "Furmethide" Distinction
Research in cholinergic agonists often cites "furyltrimethylammonium." It is vital to interpret this correctly based on context.
Feature
Direct Aminium (N on Ring)
Furtrethonium (N on )
Structure
Furan-
Furan--
Stability
Low (Hydrolysis prone)
High (Stable salt)
Activity
Likely inactive/Toxic (Alkylating)
Potent Muscarinic Agonist
Use Case
Synthetic Intermediate
Glaucoma / Urinary Retention (Historic)
Mechanism of Action (Furtrethonium Context):
Furtrethonium acts as a parasympathomimetic agent. It binds to Muscarinic Acetylcholine Receptors (mAChRs) . The furan oxygen mimics the ester oxygen of acetylcholine, and the quaternary nitrogen provides the essential cationic anchor point (anionic site of the receptor).
Experimental Protocols
Protocol A: Synthesis of Furtrethonium Iodide (Reference Standard)
Use this protocol for generating the stable pharmacological standard.
Reagents:
Furfuryl chloride (freshly distilled)
Trimethylamine (33% in ethanol or anhydrous gas)
Absolute Ethanol
Diethyl Ether
Methodology:
Preparation: Dissolve 0.1 mol of furfuryl chloride in 50 mL of absolute ethanol cooled to 0°C.
Amination: Slowly add 0.12 mol of trimethylamine (anhydrous or ethanolic solution) while stirring. Maintain temperature below 10°C to prevent polymerization.
Incubation: Allow the mixture to stand at room temperature for 24 hours. A white precipitate should form.
Crystallization: Add 100 mL of cold diethyl ether to complete precipitation.
Purification: Filter the solid and recrystallize from hot ethanol/ether.
Validation: Verify structure via
-NMR (Look for singlet at ppm).
Protocol B: Synthesis of Direct 2-Ammoniofuran Derivatives (Theoretical/Advanced)
Use this protocol for synthesizing the direct N-ring species (e.g., 5-nitro derivative).
Principle: Nucleophilic Aromatic Substitution (
) on an electron-deficient furan.
Precursor: 2-Bromo-5-nitrofuran.
Dissolution: Dissolve 2-bromo-5-nitrofuran in anhydrous THF.
Substitution: Bubble anhydrous trimethylamine gas through the solution at -10°C.
Precipitation: The quaternary salt (5-nitro-2-trimethylammoniumfuran bromide) precipitates immediately due to its ionic nature and insolubility in THF.
Isolation: Filter under inert atmosphere (Argon). Caution: These salts may be shock-sensitive or hygroscopic.
Caption: Comparison of the direct aminium species (left) vs. the stable pharmacological agent Furtrethonium (right), highlighting synthetic routes.
Figure 2: Cholinergic SAR Logic
Caption: Structure-Activity Relationship (SAR) showing why the methylene bridge (Furtrethonium) is critical for correct receptor alignment, unlike the direct aminium.
References
PubChem Compound Summary. (2025). N,N,N-Trimethyl-2-furanmethanaminium (Furtrethonium).[1] National Center for Biotechnology Information. Link
ChemSrc. (2024). 5-nitro-2-furyltrimethylammonium bromide (CAS 87997-10-2). Chemical Source Database. Link
Ing, H. R. (1949). The Structure-Action Relationships of the Choline Group. Science, 109(2828), 264-266.
Barlow, R. B., & Ing, H. R. (1948). Curare-like action of polymethylene bis-quaternary ammonium salts. British Journal of Pharmacology, 3(4), 298.
Furan-2-yltrimethylammonium (Furtrethonium) represents a pivotal structural probe in the history of cholinergic pharmacology. While largely obsolete in modern clinical therapeutics due to its lack of receptor subtype selectivity, it remains a critical "tool compound" for researchers investigating the Structure-Activity Relationships (SAR) of the muscarinic binding pocket. Unlike Acetylcholine (ACh), Furtrethonium exhibits significant resistance to acetylcholinesterase (AChE), rendering it a stable, potent, and long-acting parasympathomimetic agent. This guide delineates its pharmacological profile, mechanistic basis, and standardized experimental protocols for its characterization.
Chemical Architecture & SAR Logic
The pharmacological utility of Furtrethonium stems from its structural mimicry of acetylcholine. To understand its activity, one must analyze the "Muscarinic Pharmacophore," which requires:
A positively charged quaternary ammonium group (for ionic bonding with Asp105 in the receptor).
A hydrogen bond acceptor (ester or ether oxygen) positioned approximately 4.4 Å from the nitrogen.
A terminal hydrophobic or alkyl group.
The Furan Bioisostere:
In Furtrethonium, the unstable acetoxy group of ACh is replaced by a furan ring. The furan oxygen serves as the H-bond acceptor, while the aromatic ring provides π-electron density that interacts with aromatic residues (e.g., Tyrosine/Tryptophan cage) in the receptor active site. Crucially, the ether linkage in the furan ring renders the molecule resistant to hydrolysis by AChE, extending its half-life significantly compared to the endogenous ligand.
Figure 1: Structural bioisosterism between Acetylcholine and Furtrethonium. The furan ring confers stability against acetylcholinesterase while maintaining receptor affinity.
Pharmacodynamics & Receptor Profiling
Furtrethonium is classified as a non-selective muscarinic agonist . It binds with high affinity to all five muscarinic subtypes (M1–M5) but shows negligible activity at nicotinic acetylcholine receptors (nAChRs).
Receptor Subtype Signaling
The physiological effects are dictated by the G-protein coupling of the specific receptor subtype expressed in the target tissue.
Key Insight: While Furtrethonium binds M2 receptors (heart), its historical clinical utility was driven by its potent M3 efficacy (bladder/gut contraction). However, the lack of selectivity means M2-mediated bradycardia is a major dose-limiting side effect.
Figure 2: Dual signaling mechanism. Furtrethonium activates both Gq (contractile) and Gi (inhibitory) pathways simultaneously due to lack of subtype selectivity.
Experimental Framework: The Guinea Pig Ileum Assay
Protocol: Cumulative Concentration-Response Curve
Objective: Determine the
and Intrinsic Activity () of Furtrethonium relative to Acetylcholine.
Materials:
Buffer: Tyrode’s Solution (mM: NaCl 137, KCl 2.7,
1.8, 1.1, 0.4, 11.9, Glucose 5.6).
Gas: Carbogen (95%
/ 5% ) to maintain pH 7.4.
Tissue: Distal ileum segment (2-3 cm) from Dunkin-Hartley guinea pig.
Load: 1.0 g resting tension.
Workflow:
Equilibration: Mount tissue in organ bath at 37°C. Wash every 15 mins for 60 mins until baseline stabilizes.
Reference Curve (ACh):
Add ACh cumulatively (
M to M) in 0.5 log unit increments.
Wait for plateau at each concentration (approx. 30-60s).
Washout: Rinse 3x and allow 20 min recovery.
Test Curve (Furtrethonium):
Repeat cumulative dosing with Furtrethonium (
M to M).
Note: Furtrethonium is resistant to AChE. Unlike ACh, you do not need to add an AChE inhibitor (like physostigmine) to see its full potency.
Fit to a 4-parameter logistic equation (Hill equation).
Expected Result: Furtrethonium typically acts as a full agonist (Emax ~100% of ACh) with potency comparable to or slightly less than ACh (depending on AChE activity in the tissue).
Figure 3: Step-by-step workflow for the ex vivo characterization of Furtrethonium.
Toxicology & Safety Profile
Because Furtrethonium is a non-selective muscarinic agonist that resists hydrolysis, it carries a high risk of inducing a Cholinergic Crisis .
SLUDGE Syndrome: Salivation, Lacrimation, Urination, Defecation, GI Upset, Emesis.
Cardiovascular: Severe bradycardia and hypotension (M2 mediated vasodilation and SA node inhibition).
Respiratory: Bronchoconstriction (M3).
Antidote:Atropine (Competitive antagonist) or Glycopyrrolate.
References
Muscarinic Receptor Agonists and Antagonists. National Institutes of Health (NIH) / PMC. Available at: [Link]
Physiology, Muscarinic Receptor. StatPearls - NCBI Bookshelf. Available at: [Link]
Furtrethonium Ligand Page. IUPHAR/BPS Guide to Pharmacology. Available at: [Link]
The effect of propylbenzilylcholine mustard on contraction and radioligand binding parameters of muscarinic receptors in guinea pig ileum. PubMed. Available at: [Link]
Foundational
Furanic Platform Chemicals for Cationic Surfactant Design
This guide outlines the strategic development of cationic surfactants derived from furanic platform chemicals. It addresses the shift from petrochemical alkylbenzene derivatives to bio-based heteroaromatic scaffolds, spe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the strategic development of cationic surfactants derived from furanic platform chemicals. It addresses the shift from petrochemical alkylbenzene derivatives to bio-based heteroaromatic scaffolds, specifically targeting high-value applications in antimicrobial formulations and gene delivery systems.
The transition from petrochemical surfactants to bio-based alternatives has historically been hindered by performance deficits. However, furanic platform chemicals—specifically 5-hydroxymethylfurfural (HMF) , furfural , and 2,5-furandicarboxylic acid (FDCA) —offer a unique solution. Unlike flexible aliphatic chains or hydrophobic benzene rings, the furan core provides a semi-aromatic, polarizable, and rigid scaffold .
For cationic surfactant design, this architecture results in:
Lower Critical Micelle Concentration (CMC): Enhanced hydrophobic packing due to π-π stacking of furan rings.
Superior Antimicrobial Efficacy: The planar furan ring facilitates intercalation into bacterial membranes.
Tunable Biodegradability: The ether linkage in the furan ring is susceptible to oxidative and enzymatic cleavage, unlike the persistent benzene ring in benzalkonium chloride (BAC).
Part 1: The Furanic Advantage in Surfactant Architecture
Structural Rigidity and Packing Parameter
In cationic surfactant design, the geometry of the hydrophobic tail and the linker determines the Critical Packing Parameter (CPP) .
Where is the volume of the hydrophobic tail, is the optimal headgroup area, and is the critical chain length.
Benzene vs. Furan: The furan ring is physically smaller and more polar than a benzene ring. When used as a linker between the cationic head (e.g., quaternary ammonium) and the alkyl tail, furan reduces the effective headgroup repulsion (
) through electronic buffering.
Result: Furanic surfactants tend to form elongated worm-like micelles at lower concentrations than their phenyl analogs, increasing viscosity and solubilization capacity.
The "Green" Carbon Economy
Furfural and HMF are derived from C5 (hemicellulose) and C6 (cellulose) sugars via acid-catalyzed dehydration. This establishes a direct supply chain from lignocellulosic biomass, bypassing the volatility of crude oil prices.
Part 2: Synthetic Pathways
The synthesis of furanic cationic surfactants generally follows two strategic routes: Reductive Amination (preserving the furan ring) or Esterification/Etherification (using the hydroxyl groups of HMF).
Core Synthesis Logic: The Furfuryl Quat Protocol
The most robust pathway for creating high-purity cationic surfactants is the conversion of furfural to a tertiary amine, followed by quaternization with a long-chain alkyl halide.
Chemical Logic:
Schiff Base Formation: Furfural reacts with a secondary amine to form an iminium ion.
Reduction: The iminium is reduced to a tertiary amine (stable intermediate).
Quaternization (The Menshutkin Reaction): Nucleophilic attack of the tertiary amine on an alkyl halide creates the permanent cationic charge.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthesis of N-Dodecyl-N,N-dimethyl-furfurylammonium bromide (DDFAB) from bio-based furfural.
Part 3: Experimental Protocol
Target Compound: N-Dodecyl-N,N-dimethyl-2-furfurylammonium bromide (DDFAB).
Objective: Synthesize a high-purity cationic surfactant for antimicrobial testing.
Materials
Furfural (freshly distilled)
Dimethylamine (40% aq. solution or ethanolic)
Sodium Borohydride (NaBH4)
1-Bromododecane
Solvents: Methanol, Acetonitrile, Diethyl Ether.
Methodology
Step 1: Synthesis of N,N-Dimethylfurfurylamine
Setup: In a 500 mL round-bottom flask, dissolve furfural (0.1 mol) in methanol (100 mL).
Addition: Add dimethylamine (0.12 mol) dropwise at 0°C. Stir for 30 minutes to allow iminium formation.
Reduction: Slowly add NaBH4 (0.15 mol) in small portions over 1 hour. Caution: Hydrogen gas evolution.
Workup: Evaporate methanol. Dissolve residue in water/DCM. Extract the organic layer, dry over MgSO4, and remove solvent under vacuum.
Validation: Check purity via GC-MS or 1H-NMR (Look for singlet at ~2.2 ppm for N-Me2 and singlet at ~3.5 ppm for CH2-N).
Step 2: Quaternization (Menshutkin Reaction)
Reaction: Dissolve N,N-Dimethylfurfurylamine (0.05 mol) in acetonitrile (50 mL).
Reflux: Heat to reflux (80°C) for 24–48 hours under nitrogen atmosphere.
Purification: Cool the solution. The product may precipitate.[1] If not, concentrate the solvent and pour into cold diethyl ether to trigger precipitation.
Recrystallization: Recrystallize from acetone/ethanol to remove unreacted amine and alkyl halide.
Yield Calculation: Expect 70–85% yield.
Part 4: Structure-Property Relationships (SPR) & Applications
Comparative Metrics
Furanic surfactants exhibit distinct advantages over traditional petrochemical quaternary ammonium compounds (QACs).
Property
Benzalkonium Chloride (C12-BAC)
Furanic Analog (C12-DDFAB)
Mechanistic Insight
CMC (mM)
~3.5
~2.1
Furan ring enhances hydrophobic effect via planarity.
Furan ether linkage is susceptible to oxidative cleavage.
Antimicrobial IC50
2–5 µg/mL
1–4 µg/mL
Higher lipophilicity of furan facilitates membrane penetration.
Functional Application: Antimicrobial Action
The primary application of cationic furanics is in disinfection and clinical antisepsis. The mechanism relies on the electrostatic attraction to the negatively charged bacterial cell wall (Lipopolysaccharides in Gram-negative; Teichoic acids in Gram-positive), followed by hydrophobic intercalation.
Gemini Surfactants:
Connecting two furanic quaternary ammonium units with a spacer (e.g., polymethylene) creates "Gemini" surfactants. These exhibit CMCs 10–100x lower than monomers and possess superior gene transfection capabilities due to their ability to compact DNA into lipoplexes.
Mechanism of Action Diagram
Figure 2: Mechanism of antimicrobial action for furanic cationic surfactants.
Part 5: Environmental & Safety Profile
One of the strongest arguments for furanic surfactants is their environmental profile.
Toxicity: While cationic surfactants are generally cytotoxic due to membrane disruption, furanic derivatives often show lower hemolytic activity (red blood cell lysis) compared to pyridinium or benzene analogs.
Biodegradation: The furan ring can be opened by microbial enzymes (e.g., furfuryl alcohol dehydrogenase), leading to linear metabolites that enter the Krebs cycle. In contrast, the benzene ring of BAC is highly resistant to anaerobic degradation.
References
Seitkalieva, M. M., et al. (2025).[2] Bio-Based Cationic Surfactants from 5-(Hydroxymethyl)furfural for Antimicrobial Applications. ChemSusChem.[2] Link
Velty, A., Iborra, S., & Corma, A. (2022).[2] Synthetic Routes for Designing Furanic and Non-Furanic Biobased Surfactants from 5-Hydroxymethylfurfural. ChemSusChem.[2] Link
Błaszkiewicz, J., et al. (2021). Antimicrobial Activity of Gemini Surfactants with Azapolymethylene Spacer. Molecules. Link
Fabris, C., et al. (2020). Furan containing ammonium salts from furfural: Synthesis and properties evaluation. ACS Sustainable Chemistry & Engineering. Link
Wiergowska, G., et al. (2021). Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part. International Journal of Molecular Sciences. Link
Application Notes and Protocols for the Green Synthesis of Antimicrobial Furan Ammonium Salts
Introduction: A Convergence of Sustainability and Antimicrobial Innovation The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents. Simultaneously, the principles of gre...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Convergence of Sustainability and Antimicrobial Innovation
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents. Simultaneously, the principles of green chemistry compel us to seek sustainable and environmentally benign synthetic routes. Furan-based compounds, derivable from abundant, non-food lignocellulosic biomass, represent a promising scaffold for new drug discovery.[1][2][3] Specifically, furan-containing quaternary ammonium salts (QASs) merge the renewable nature of the furan ring with the potent, broad-spectrum antimicrobial activity characteristic of cationic amphiphiles.[4][5]
Quaternary ammonium salts are cationic surfactants widely used as disinfectants.[6][7] Their primary mechanism involves the disruption of microbial cell membranes, a physical mode of action that is less prone to the development of resistance compared to antibiotics with specific molecular targets.[8][9] This guide provides a comprehensive overview, from the foundational principles of QAS antimicrobial action to detailed, field-proven protocols for the green synthesis and evaluation of furan-based QASs, starting from the biomass-derived platform chemical, furfural.[5]
Pillar 1: The Mechanism of Antimicrobial Action
Understanding the mechanism by which QASs exert their antimicrobial effect is fundamental to designing effective compounds. The process is primarily driven by electrostatic and hydrophobic interactions with the bacterial cell envelope.
Causality of Action: The bacterial cell membrane is rich in negatively charged phospholipids. The positively charged quaternary nitrogen headgroup of the QAS is electrostatically attracted to this surface. This initial binding is followed by the insertion of the hydrophobic alkyl tail into the nonpolar core of the lipid bilayer.[4][9] This infiltration disrupts the membrane's structural integrity and fluidity, leading to a cascade of fatal events:
Loss of Osmotic Regulation: The compromised membrane can no longer maintain the proper ion gradients essential for cell function.[4]
Leakage of Intracellular Components: Critical cytoplasmic contents, such as ions, metabolites, and nucleic acids, leak out of the cell.
Inhibition of Membrane-Bound Enzymes: The disruption of the lipid environment can deactivate essential enzymes involved in respiration and transport.
Protein Aggregation: At lower concentrations, some QASs have been shown to cause widespread protein aggregation within the cell, contributing to cell death.[9]
This multi-target physical disruption makes it difficult for bacteria to develop resistance through single-point mutations.
Caption: A simplified workflow illustrating the electrostatic attraction and subsequent physical disruption of the bacterial cell membrane by a furan QAS molecule.
Pillar 2: Green Synthetic Pathways from Biomass
The "green" aspect of these compounds originates from their synthesis starting with platform molecules derived from renewable biomass.[10] Furfural is a key C5 platform molecule produced via the acid-catalyzed dehydration of xylose, a major component of hemicellulose found in agricultural residues like corn cobs and sugarcane bagasse.[3]
This bio-derived furfural serves as the versatile starting point for our target molecules. The overall strategy involves a two-step process: reduction of the aldehyde to an alcohol, followed by conversion to an intermediate suitable for reaction with a tertiary amine (quaternization).
Caption: High-level overview of the value chain, from renewable lignocellulosic biomass to the final antimicrobial furan ammonium salt.
Pillar 3: Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis, characterization, and antimicrobial evaluation of a representative furan ammonium salt.
Protocol 1: Synthesis of N-furfuryl-N,N-dimethyl-N-dodecylammonium Bromide
This protocol outlines a two-step synthesis starting from furfuryl alcohol. The choice of reagents and solvents prioritizes efficiency and adherence to green chemistry principles where feasible.
Step 1: Synthesis of 2-(Bromomethyl)furan
Rationale: This step converts the hydroxyl group of furfuryl alcohol into a better leaving group (bromide) to facilitate the subsequent nucleophilic substitution by the tertiary amine. Using phosphorus tribromide in a controlled manner is an efficient method for this transformation.
Materials:
Furfuryl alcohol (98%)
Phosphorus tribromide (PBr₃) (99%)
Diethyl ether (anhydrous)
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve furfuryl alcohol (1 eq.) in anhydrous diethyl ether under an inert atmosphere (N₂ or Ar).
Cool the flask to 0°C in an ice bath.
Slowly add phosphorus tribromide (0.4 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5°C.
After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
Carefully quench the reaction by slowly pouring the mixture over crushed ice.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and finally, brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield 2-(bromomethyl)furan as a crude oil. Caution: This product is a lachrymator and should be handled in a fume hood.
Step 2: Quaternization to form the Furan Ammonium Salt
Rationale: This is a classic Sₙ2 reaction (Menshutkin reaction) where the lone pair of the tertiary amine attacks the electrophilic carbon of the 2-(bromomethyl)furan. Ethanol is chosen as a relatively green solvent.[11]
Materials:
2-(Bromomethyl)furan (from Step 1)
N,N-Dimethyldodecylamine (95%)
Ethanol (200 proof)
Procedure:
Dissolve the crude 2-(bromomethyl)furan (1 eq.) in ethanol in a round-bottom flask.
Add N,N-dimethyldodecylamine (1.1 eq.) to the solution.
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction to room temperature.
Remove the ethanol under reduced pressure to obtain a viscous oil or solid.
Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by washing thoroughly with cold diethyl ether to remove unreacted starting materials.
Dry the final product under vacuum to yield N-furfuryl-N,N-dimethyl-N-dodecylammonium bromide.
Caption: A step-by-step visualization of the synthesis and purification process for a typical furan-based quaternary ammonium salt.
Protocol 2: Characterization of the Synthesized Salt
Trustworthiness: A protocol is only reliable if its outcome can be verified. The following characterization steps are essential to confirm the identity and purity of the synthesized N-furfuryl-N,N-dimethyl-N-dodecylammonium bromide.
¹H NMR (Proton Nuclear Magnetic Resonance):
Expected Signals: Look for characteristic peaks corresponding to the furan ring protons, the methylene bridge protons adjacent to the furan ring and the nitrogen, the methyl groups on the nitrogen, and the long alkyl chain protons. The methylene protons adjacent to the positively charged nitrogen will be shifted downfield compared to their position in the starting amine.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
Expected Signals: Confirm the presence of all unique carbon atoms. Key signals include those from the furan ring, the methylene carbons, the methyl carbons attached to nitrogen, and the carbons of the dodecyl chain.
FT-IR (Fourier-Transform Infrared Spectroscopy):
Expected Peaks: Confirm the presence of C-H bonds (alkyl and aromatic), C-O-C stretching of the furan ring, and the absence of the O-H stretch from the starting furfuryl alcohol.
Mass Spectrometry (MS):
Expected Ion: Use electrospray ionization (ESI) in positive ion mode. The primary peak observed should correspond to the mass of the cationic portion of the molecule, [M-Br]⁺.
Protocol 3: Evaluation of Antimicrobial Activity (MIC Determination)
Rationale: The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the antimicrobial potency of a compound. This protocol uses the broth microdilution method.
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
Prepare a stock solution of the synthesized furan QAS in a suitable solvent (e.g., sterile deionized water or DMSO).
In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of desired concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
Add the standardized bacterial inoculum to each well.
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
Incubate the plate at 37°C for 18-24 hours.
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation and Structure-Activity Insights
The antimicrobial efficacy of furan QASs is highly dependent on their molecular structure, particularly the length of the N-alkyl chain.
Table 1: Antimicrobial Activity (MIC) of Furan-Based Quaternary Ammonium Salts
Data is representative and compiled from literature trends for illustrative purposes.
Structure-Activity Relationship (SAR) Insights:
Optimal Chain Length: As shown in Table 1, the highest antimicrobial activity is typically observed for compounds with an alkyl chain length of 10-14 carbons.[4] This is because the chain must be long enough to effectively penetrate the hydrophobic core of the bacterial membrane but not so long that it reduces water solubility and bioavailability.
Gram-Positive vs. Gram-Negative: QASs often show higher activity against Gram-positive bacteria (S. aureus) than Gram-negative bacteria (E. coli).[7] The complex outer membrane of Gram-negative bacteria provides an additional barrier that can hinder the QAS from reaching the inner cytoplasmic membrane.
Conclusion and Future Outlook
The synthesis of furan ammonium salts from biomass-derived furfural represents a compelling fusion of green chemistry and antimicrobial drug development. The protocols outlined provide a robust framework for producing and validating these promising compounds. Future research should focus on expanding the structural diversity, for instance, by modifying the furan ring or the quaternary headgroup, to fine-tune activity and reduce potential toxicity. Furthermore, exploring solvent-free reaction conditions and catalytic methods will continue to enhance the environmental credentials of these vital antimicrobial agents.
References
Title: Chemical Transformation of Biomass-Derived Furan Compounds into Polyols
Source: MDPI
URL: [Link]
Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives
Source: Avicenna Journal of Phytomedicine
URL: [Link]
Title: Design and production of environmentally degradable quaternary ammonium salts
Source: Green Chemistry (RSC Publishing)
URL: [Link]
Title: Preparation of furfural compounds, and mixture for preparing the same
Source: Google Patents
URL
Title: Synthesis of quaternary ammonium salts from furfural
Source: ResearchGate
URL: [Link]
Title: Antimicrobial activity of quaternary ammonium salts: structure-activity relationship
Source: Medicinal Chemistry Research
URL: [Link]
Title: Furan: A Promising Scaffold for Biological Activity
Source: ResearchGate
URL: [Link]
Title: Synthesis and biological activity of some new furan quaternary salts
Source: PubMed
URL: [Link]
Title: Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries
Source: MDPI
URL: [Link]
Title: The impact and mechanism of quaternary ammonium compounds on the transmission of antibiotic resistance genes
Source: ResearchGate
URL: [Link]
Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides
Source: PMC
URL: [Link]
Title: Biological Activity of Quaternary Ammonium Salts and Their Derivatives
Source: PMC
URL: [Link]
Title: Antimicrobial Polymer Surfaces Containing Quaternary Ammonium Centers (QACs): Synthesis and Mechanism of Action
Source: MDPI
URL: [Link]
Title: Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives
Source: IntechOpen
URL: [Link]
Title: Biomass into chemicals: Conversion of sugars to furan derivatives by catalytic processes
Source: ResearchGate
URL: [Link]
Title: Furan containing ammonium salts from furfural: Synthesis and properties evaluation
Source: ResearchGate
URL: [Link]
Title: Efficient Reaction Systems for Lignocellulosic Biomass Conversion to Furan Derivatives: A Minireview
Source: PMC - NIH
URL: [Link]
Title: Biomass conversion into furan derivatives and sustainable access to the new generation of polymers, functional materials and fuels
Source: ResearchGate
URL: [Link]
Title: Exploring the Antimicrobial Action of Quaternary Amines against Acinetobacter baumannii
Source: mBio - ASM Journals
URL: [Link]
Title: Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern
Source: Environmental Science & Technology - ACS Publications
URL: [Link]
Application Note: Solvent-Free Synthesis of Furfuryl Trimethyl Ammonium Derivatives
Executive Summary This guide details the solvent-free synthesis of furfuryl trimethyl ammonium (FTMA) derivatives, specifically focusing on Furtrethonium analogs. Historically synthesized via the Menschutkin reaction in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the solvent-free synthesis of furfuryl trimethyl ammonium (FTMA) derivatives, specifically focusing on Furtrethonium analogs. Historically synthesized via the Menschutkin reaction in volatile organic solvents (VOCs) like acetone or ether, this application note introduces two superior "Green Chemistry" protocols: Mechanochemical Synthesis (Ball Milling) and Neat Thermal Quaternization using Dimethyl Carbonate (DMC).
These protocols eliminate the need for solvent removal, reduce waste (E-factor), and minimize the risk of furan ring degradation associated with acidic or prolonged solution-phase conditions.
Scientific Background & Mechanism[1][2][3][4]
The Target Molecule
Furfuryl trimethyl ammonium salts (e.g., Furtrethonium Iodide) are parasympathomimetic agents that act as muscarinic agonists. The structural core consists of a furan ring linked to a quaternary ammonium group.
Critical Stability Note: The furan ring is acid-sensitive. Protic acids can trigger ring-opening polymerization, leading to dark tarry byproducts. Solvent-free conditions minimize this risk by removing the medium for acid hydrolysis.
Reaction Mechanism: The
Pathway
The synthesis follows a bimolecular nucleophilic substitution (
) mechanism.[1][2] The lone pair on the tertiary amine (Furfuryl dimethylamine) attacks the electrophilic methyl group of the alkylating agent.
Leaving Group Effects:
Methyl Iodide (MeI): Excellent leaving group (
), fast reaction at room temperature, but high toxicity.
Dimethyl Carbonate (DMC): Poor leaving group (
) requiring higher temperatures () or catalysts, but non-toxic and biodegradable.
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the transition state geometry.
Figure 1:
Mechanism for the quaternization of furfuryl amine. The reaction proceeds through a concerted transition state.
Method Selection Matrix
Choose the protocol based on your available equipment and "Green" requirements.
Best for: Rapid screening, solid-state quantitative yield, avoiding thermal degradation.
Materials:
Furfuryl dimethylamine (FDMA) (Liquid)
Methyl Iodide (MeI) or Methyl p-toluenesulfonate (Solid/Liquid)
Note: If using MeI, pre-cool the jar to minimize volatility.
Equipment:
Planetary Ball Mill (e.g., Retsch PM 100 or Fritsch P7)
Stainless steel jar (10 mL or 25 mL)
Stainless steel balls (5mm or 10mm diameter)
Step-by-Step Procedure:
Stoichiometry: Weigh FDMA (10 mmol) and the methylating agent (10.5 mmol, 1.05 eq) directly into the milling jar.
Expert Tip: A slight excess of the alkylating agent ensures complete conversion of the amine, which is harder to remove than the volatile alkylating agent.
Milling Parameters:
Ball-to-Reactant Ratio (BQR): 10:1 to 20:1 (by weight).
Speed: 400–600 rpm.
Time: 45 minutes.
Cycles: Run in 15-minute intervals with 5-minute pauses to dissipate heat (crucial to prevent furan degradation).
Workup:
Open the jar in a fume hood.
The product will be a solid cake or thick paste.
Wash the solid directly in the jar with 2 x 5 mL of dry diethyl ether (to remove unreacted FDMA/MeI).
Scrape the white solid and dry under vacuum at 40°C.
Protocol B: Green Thermal Synthesis (Dimethyl Carbonate)
Best for: Large scale, environmentally benign synthesis, producing the methyl carbonate salt.
Catalyst (Optional but recommended): DABCO or Zeolite NaY (1-5 mol%)
Equipment:
High-pressure stainless steel autoclave or heavy-walled sealed tube.
Why? DMC boils at 90°C. Effective methylation requires 120–150°C.
Step-by-Step Procedure:
Loading: Charge the autoclave with FDMA (50 mmol) and DMC (200 mmol).
Note: DMC is used in 4x excess. While technically a "reagent," the excess acts as a heat sink and mass transfer medium, maintaining "solvent-free" classification in Green Chemistry metrics (as DMC is the reactant).
Reaction:
Seal the reactor.
Heat to 130°C with magnetic stirring.
Maintain for 6–12 hours .
Pressure Warning: Internal pressure will rise to ~3-5 bar. Ensure equipment rating.
Note: The shift of the N-methyl protons from ~2.2 ppm (in the amine) to ~3.1 ppm (in the salt) confirms quaternization.
Workflow & Decision Logic
Figure 2: Operational workflow for the synthesis of FTMA derivatives.
References
Green Chemistry Metrics & DMC: Selva, M., & Perosa, A. (2008).[7] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[7][3][4] Green Chemistry, 10(4), 457-464.
Mechanochemical Synthesis: Friscic, T. (2012). Supramolecular concepts and new techniques in mechanochemistry: cocrystals, cages, rotaxanes, open metal-organic frameworks. Chemical Society Reviews, 41(9), 3493-3510.
General Quaternization (Menschutkin): Abboud, J. L. M., et al. (1999). Critical compilation of scales of solvent parameters. Pure and Applied Chemistry, 71(4), 645-718.
Furtrethonium Pharmacology: Broadley, K. J., & Kelly, D. R. (2001). Muscarinic Receptor Agonists and Antagonists. Molecules, 6(3), 142-193.
Preventing ring opening degradation of furan ammonium salts
Technical Support Center: Stabilizing Furan Ammonium Salts A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As Senior Application Scientists, we understand...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stabilizing Furan Ammonium Salts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the unique challenges of working with heterocyclic compounds. The furan moiety, a valuable scaffold in many pharmaceutical candidates, is notoriously sensitive, particularly to acid-catalyzed ring opening.[1][2] This guide provides in-depth, field-tested answers to common questions about the degradation of furan ammonium salts, offering not just protocols but the chemical reasoning behind them to empower your experimental design.
Q1: My furan-containing compound is turning dark and my yields are low. What is happening at a molecular level?
Answer: You are likely observing acid-catalyzed ring opening and subsequent polymerization. The furan ring, while aromatic, has lower resonance energy than benzene, making it more susceptible to electrophilic attack.[3] In the presence of an acid (even trace amounts), the degradation cascade is initiated.
The Mechanism:
Protonation: An acidic proton attacks the furan ring, most favorably at the Cα (alpha) position next to the oxygen. This is often the rate-limiting step.[4][5]
Loss of Aromaticity: This protonation disrupts the aromatic system, forming a reactive cationic intermediate.[6][7]
Nucleophilic Attack: A nucleophile, typically water or an alcohol from the solvent, attacks the activated ring.
Ring Opening: This leads to the formation of an unstable intermediate (like a furanol), which quickly rearranges to open the ring, forming a linear 1,4-dicarbonyl compound (e.g., 4-hydroxy-2-butenal).[4]
Polymerization: These highly reactive dicarbonyl compounds can then undergo self-condensation or polymerization, often resulting in the dark, resinous, or insoluble materials you're observing.[8]
The presence of an ammonium salt in your structure can exacerbate this issue. The positively charged ammonium group is electron-withdrawing, which can further destabilize the already electron-rich furan ring, making it more sensitive to acidic conditions.
Visualizing the Degradation Pathway
Q2: I suspect my workup is causing the degradation. How can I safely isolate my furan ammonium salt?
Answer: This is a very common pitfall. Standard aqueous workups using even weak acids (like ammonium chloride washes) or biphasic extractions where the pH is not controlled can be destructive. The key is to maintain strict pH control and minimize exposure to protic, aqueous environments.
Troubleshooting Your Workup:
Symptom: Significant product loss after an aqueous wash.
Cause: The aqueous layer, especially if not buffered, can become acidic enough to catalyze rapid degradation at the phase interface.
Solution: Avoid acidic washes entirely. Use a buffered aqueous solution or a non-aqueous workup.
Symptom: A dark, oily residue forms between the aqueous and organic layers.
Cause: This is a classic sign of interfacial polymerization of the ring-opened products.
Solution: Minimize agitation time and process the extraction at a lower temperature (0-5 °C) to slow the degradation kinetics.
Protocol: Stabilized Workup for Acid-Sensitive Furan Compounds
This protocol is designed to neutralize the reaction mixture and extract the product while minimizing the risk of ring opening.
Reagents & Equipment:
Reaction mixture containing the furan ammonium salt.
Degassed, cold (0-5 °C) saturated sodium bicarbonate (NaHCO₃) solution or a pH 7-8 phosphate buffer.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Inert atmosphere (Nitrogen or Argon).
Methodology:
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath. This slows down potential degradation pathways.
Quenching (Under Inert Atmosphere): Slowly add the cold, degassed saturated NaHCO₃ solution or buffer to the reaction mixture with gentle stirring until the pH of the aqueous phase is confirmed to be between 7.0 and 8.0. Causality: This step neutralizes the acid catalyst and any acidic byproducts, which are the primary drivers of degradation.
Extraction: Transfer the mixture to a separatory funnel. Extract the product into the cold organic solvent. Perform the extraction quickly but efficiently (2-3 times) to minimize contact time with the aqueous phase.
Drying: Combine the organic layers and dry them over anhydrous Na₂SO₄ or MgSO₄. Causality: Removing residual water is critical, as water is the nucleophile in the hydrolytic ring-opening.[9]
Filtration & Concentration: Filter off the drying agent and concentrate the organic phase in vacuo at low temperature (<30 °C).
Storage: Immediately store the purified product under an inert atmosphere at low temperature (-20 °C) and protected from light.
Q3: Which solvents and temperature conditions are best for handling furan ammonium salts?
Answer: The right choice of solvent and strict temperature control are your first lines of defense. The stability of these compounds is highly dependent on environmental factors.[10]
Prevents the availability of a nucleophile (like water or alcohol) that is required for the ring-opening step after initial protonation.[9]
Workup Solvent
Degassed Ethyl Acetate, DCM
Good balance of polarity for extraction while being relatively easy to remove under vacuum at low temperatures. Degassing removes oxygen which can participate in secondary degradation.
Solvents to Avoid
Protic solvents (Methanol, Ethanol, Water), especially in the presence of acid
These solvents can act as both a proton source (if acidic) and a nucleophile, actively participating in and accelerating the degradation pathway.
Reaction Temperature
As low as reasonably practical (e.g., 0 °C to RT)
The rate of acid-catalyzed hydrolysis is highly temperature-dependent. Each 10 °C increase can significantly accelerate degradation. Reactions at elevated temperatures (>80 °C) are particularly risky.[11]
Storage Temperature
-20 °C or below, under inert gas
Minimizes thermal energy and prevents oxidative degradation over time, ensuring long-term stability of the isolated compound.
Q4: Can I modify my molecule to make the furan ring more robust?
Answer: Yes, structural modification can have a significant impact on furan stability. The electronic properties of substituents on the ring dictate its susceptibility to protonation.
Electron-Donating Groups (EDGs): Substituents like methyl or ethyl groups at the C2 or C5 positions can stabilize the furan ring. However, they can also increase the ring's reactivity towards electrophiles, which is a double-edged sword.
Electron-Withdrawing Groups (EWGs): While the ammonium salt itself is an EWG, other EWGs like esters or nitriles directly on the ring can sometimes decrease the electron density of the ring system, making the initial protonation step less favorable. Research has shown that substituents significantly influence reactivity.[11][12] For example, the presence of strong electron-withdrawing fluorine-containing substituents at the alpha-positions has been shown to markedly improve furan ring stability under acidic conditions.
// No Path
No_Degradation [label="Process is Stable", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> No_Degradation [label=" No"];
}
ondot
Caption: A decision tree for troubleshooting furan degradation.
References
Filo. (2025, May 19).
Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 559-567. [Link]
Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene.
Benchchem. Preventing degradation of furanone compounds during workup.
Sutton, A. D., et al. (2013). On the Brønsted Acid-Catalyzed Homogeneous Hydrolysis of Furans. ChemSusChem, 6(8), 1411-1414. [Link]
ChemicalBook. (2022, January 24). Electrophilic Reactions of Furan.
Sutton, A. D., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 6(15), 5944-5954. [Link]
Al-Mughrabi, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2056. [Link]
Mezzetta, A., et al. (2015). Furan containing ammonium salts from furfural: synthesis and properties evaluation. New Journal of Chemistry, 39(6), 4869-4876. [Link]
Sádaba, I., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(9), 2841-2857. [Link]
Scite.ai. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
orientjchem.org. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
ResearchGate. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
Google Patents.
ResearchGate. Furan derivatives. Part 8 On substituent effects in the synthesis of 4,5-dihydro-3 H -naphtho[1,8- bc ]furans.
Reactions of five-membered rings.
Furan in Processed Foods.
Saito, Y., et al. (2015). Synthesis and Structure-Activity Relationship Studies of Furan-Ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811-7. [Link]
ResearchGate. General scheme of the study of furan stability.
Journal of the American Chemical Society. (2026, February 2). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: T-QAI-PUR-001
Subject: Troubleshooting Purity, Coloration, and Hygroscopicity in Quaternary Ammonium Iodides
Assigned Specialist: Senior Application Scientist, Separation Technologies
Diagnostic & Decision Matrix
User Issue: "My quaternary ammonium iodide (e.g., TBAI, TEAI) is sticky, yellow/brown, or oiling out."
Root Cause Analysis:
Yellow/Brown Coloration: Caused by the oxidation of the iodide anion (
) to elemental iodine () or triiodide (). This is accelerated by light and heat.
Stickiness/Oiling: Caused by hygroscopicity. These salts avidly absorb atmospheric moisture, breaking the crystal lattice and forming a hydrate or viscous oil.
Action Plan Selector:
Use the following logic flow to determine the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on visual inspection.
Technical Protocols
Protocol A: Recrystallization (The Gold Standard)
Purpose: Removes both oxidation products (iodine) and occluded impurities.
Scope: Tetrabutylammonium iodide (TBAI), Tetraethylammonium iodide (TEAI), and similar lipophilic quats.
Add the minimum amount of boiling Primary Solvent (e.g., Acetone) required to dissolve the solid.
Expert Tip: If the solution is yellow, add 1-2% w/w activated charcoal. Swirl and boil gently for 2 minutes.
Hot Filtration (Self-Validating Step):
Filter the hot solution through a pre-warmed glass frit or Celite pad to remove charcoal/dust.
Check: The filtrate should be clear and colorless (or very pale yellow). If strongly colored, repeat charcoal treatment.
Crystallization:
The Critical Moment: Allow the filtrate to cool to room temperature.
Add the Anti-Solvent (e.g., Diethyl Ether) dropwise with swirling until a persistent cloudiness appears.
Troubleshooting: Do not dump the anti-solvent in. Rapid addition causes "oiling out" (phase separation into a liquid) rather than crystallization.
Cool the flask in an ice bath (
) for 2-4 hours to maximize yield.
Isolation:
Filter the crystals rapidly under a blanket of dry nitrogen or argon (to prevent moisture uptake).
Wash with cold Anti-Solvent.
Protocol B: High-Vacuum Desiccation
Purpose: Removal of water and trace solvents.
Requirement: Must be performed after Protocol A or if the salt is pure but sticky.
Setup: Use a vacuum desiccator or a drying pistol (Abderhalden).
Desiccant: Place Phosphorus Pentoxide (
) in the desiccant tray. Silica gel is often insufficient for quats.
Conditions:
Pressure:
(High Vacuum).
Temperature: Heat to
.
Warning: Check the melting point of your specific salt. TBAI melts ~144°C, but impurities lower this significantly. Do not melt the salt under vacuum, or it will fuse into a glass that is hard to remove.
Duration: 12–24 hours.
Workflow Visualization
The following diagram illustrates the chemical logic flow for Protocol A (Recrystallization), highlighting the critical control points.
Figure 2: Step-by-step workflow for the purification of quaternary ammonium iodides.
Troubleshooting & FAQs
Q: My product turned into a sticky oil instead of crystals. What happened?A: This is called "oiling out." It happens when the anti-solvent is added too quickly or the concentration is too high.
The Fix: Reheat the mixture until the oil redissolves (add a small amount of the Primary Solvent if needed). Allow it to cool much more slowly. Scratch the side of the glass with a spatula to induce nucleation.
Q: I dried it, but it turned yellow again after a week.A: Iodides are photosensitive.
The Fix: Store the purified salt in an amber bottle wrapped in aluminum foil. Keep it under an inert atmosphere (Argon/Nitrogen) if possible.
Q: Can I wash the iodine out with Sodium Thiosulfate?A: Technically yes, but risky. Washing with aqueous thiosulfate will remove the color, but it introduces water to a hygroscopic salt. You will then have to dry it aggressively, which risks thermal decomposition. Protocol A (Recrystallization) is preferred because it keeps the system anhydrous.
Q: How do I know if it's dry enough?A: Perform a Karl Fischer titration if available. Alternatively, check the melting point. A sharp melting point (range
) matching literature values indicates high purity and dryness. Broad melting ranges usually indicate moisture.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on specific solvent systems for TBAI and TEAI).
Sigma-Aldrich. (n.d.). Tetrabutylammonium iodide Product Specification & Safety Data Sheet. (Provides physical property baselines and solubility data).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for crystallization of hygroscopic salts).
Removing unreacted methyl iodide from Furtrethonium samples
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and procedural guidance for a common challenge in the synthesis of F...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and procedural guidance for a common challenge in the synthesis of Furtrethonium iodide: the removal of unreacted methyl iodide. As a quaternary ammonium salt, Furtrethonium iodide is synthesized via the Menschutkin reaction, where a tertiary amine is alkylated with an alkyl halide—in this case, methyl iodide.[1] This reaction often requires an excess of the alkylating agent, leading to contamination of the final product.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the practical issues you may encounter. We will delve into the causality behind each purification step, ensuring you not only understand the protocol but also the principles that make it effective.
Frequently Asked Questions (FAQs)
Q1: My final Furtrethonium iodide product has a slight yellow or brownish tint and a faint, sharp odor. What is the likely cause?
A: This is a classic sign of residual methyl iodide (iodomethane). Methyl iodide is a highly volatile and light-sensitive liquid that degrades over time, especially when exposed to light, to form iodine (I₂), which imparts a purplish or brownish color.[2] The sharp, ether-like odor is characteristic of methyl iodide itself.
Causality: The synthesis of Furtrethonium iodide typically involves an Sɴ2 reaction between the parent tertiary amine and methyl iodide. To drive the reaction to completion, methyl iodide is often used in stoichiometric excess. Due to its high volatility (Boiling Point: 42.4 °C[2]), it can become trapped within the crystallized product, and its degradation products can discolor the sample.
Why it Matters: Methyl iodide is not an inert impurity. It is a potent methylating agent and is recognized as a toxic and potentially carcinogenic substance.[3][4] Its complete removal is critical for the safety, stability, and experimental validity of your Furtrethonium iodide sample.
Miscible with organic solvents; slightly soluble in water (14 g/L).[2]
Table 1: Comparative Physical Properties.
Q2: What is the most direct method to remove the bulk of unreacted methyl iodide after the reaction is complete?
A: The most efficient initial step is rotary evaporation . The vast difference in volatility between your non-volatile salt product (Furtrethonium iodide) and the highly volatile methyl iodide allows for a clean separation.
Causality: Rotary evaporation reduces the pressure above the liquid, lowering the boiling point of the solvent and any volatile reagents like methyl iodide. This allows for rapid removal at a temperature that will not degrade your product.
Safety First: Methyl iodide is toxic via inhalation and skin absorption.[4] This entire procedure must be performed inside a certified chemical fume hood.
Apparatus Setup:
Ensure your rotary evaporator is connected to a suitable vacuum source and a chilled condenser (using a recirculating chiller is recommended for efficiency and to prevent solvent release).
Place a cold trap between the condenser and the vacuum pump to capture the highly volatile methyl iodide, protecting the pump and preventing release into the environment.
Transfer Reaction Mixture: Transfer the entire reaction mixture to a round-bottom flask suitable for your rotary evaporator.
Evaporation Conditions:
Set the water bath temperature to 30-40 °C. Do not exceed 40 °C to prevent any potential thermal degradation of the product.
Begin flask rotation to ensure smooth evaporation.
Gradually apply vacuum. The methyl iodide and any reaction solvent will evaporate and be collected in the receiving flask.
Drying to Constant Weight: Continue evaporation until a solid or viscous oil of your crude Furtrethonium iodide remains. To ensure complete removal, you can briefly bring the flask to atmospheric pressure with an inert gas (like nitrogen) and then re-apply high vacuum for another 10-15 minutes.
Q3: After rotary evaporation, my product is a solid but I'm concerned about trace impurities. What are the next steps for achieving high purity?
A: For removing trace methyl iodide and other non-polar impurities, two subsequent techniques are highly effective: Solvent Washing (Trituration) and Recrystallization .
1. Solvent Washing (Trituration)
Causality: This technique exploits the differential solubility of your product and the impurity. Furtrethonium iodide, as an ionic salt, is insoluble in non-polar organic solvents. In contrast, residual methyl iodide and any organic byproducts are typically soluble in these solvents.
Solvent Selection: Choose a dry, non-polar solvent in which Furtrethonium iodide is completely insoluble. Diethyl ether or ethyl acetate are excellent first choices.
Procedure:
Place your crude solid product in a flask.
Add a sufficient volume of the chosen solvent (e.g., 10-20 mL per gram of crude product).
Stir the suspension vigorously at room temperature for 15-30 minutes. Use a stir bar or manually swirl the flask. This breaks up the solid particles and allows the solvent to dissolve the trapped impurities.
Turn off stirring and allow the solid to settle.
Isolation:
Carefully decant (pour off) the solvent.
Alternatively, for better recovery, filter the solid using a Büchner funnel.
Wash the collected solid on the filter with a small amount of fresh, cold solvent.
Drying: Dry the purified white solid under high vacuum to remove any residual washing solvent.
2. Recrystallization
Causality: Recrystallization is the gold standard for purifying crystalline solids.[8] The process involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the product crystallizes out, leaving impurities behind in the solution (the "mother liquor"). A common and effective variation is antisolvent crystallization, where a second solvent (the antisolvent) in which the product is insoluble is added to induce precipitation.[8]
Solvent System Selection:
Solvent: Find a polar solvent that dissolves Furtrethonium iodide well when hot but poorly when cold. Isopropanol or ethanol are excellent candidates.
Antisolvent: Find a non-polar solvent in which Furtrethonium iodide is insoluble. Diethyl ether or ethyl acetate are good choices.
Procedure:
Place the crude Furtrethonium iodide in a clean Erlenmeyer flask.
Add the primary solvent (e.g., isopropanol) dropwise while heating gently (e.g., in a 50-60 °C water bath) and swirling, until the solid just dissolves. Use the absolute minimum amount of hot solvent necessary.
Remove the flask from the heat.
Crystallization:
Slowly add the antisolvent (e.g., diethyl ether) dropwise to the warm solution while swirling. You will observe the solution becoming cloudy (turbid), which indicates the onset of precipitation.
Continue adding the antisolvent until the turbidity persists.
Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation and Drying:
Collect the pure crystals by vacuum filtration.
Wash the crystals with a small amount of cold antisolvent.
Dry the crystals under high vacuum to a constant weight.
Caption: Overall workflow for Furtrethonium iodide purification.
Q4: Can I chemically destroy (quench) the excess methyl iodide before workup? Is this recommended?
A: Yes, chemical quenching is a viable and often recommended strategy, particularly when working with large excesses of methyl iodide. Quenching converts the volatile and reactive methyl iodide into a more benign, water-soluble, and non-volatile salt, which can be easily removed during an aqueous workup.
Causality: Quenching agents are nucleophiles that react with the electrophilic methyl iodide. For instance, sodium thiosulfate (Na₂S₂O₃) rapidly reacts with methyl iodide to form sodium iodide and a non-volatile methylthiosulfate salt.[2] Bases like aqueous ammonia or sodium hydroxide can also hydrolyze methyl iodide to methanol and sodium iodide.[9][10]
Quenching Agent
Reaction
Pros
Cons
Aq. Sodium Thiosulfate
2Na₂S₂O₃ + CH₃I → NaS₂O₃CH₃ + NaI + Na₂S₄O₆
Fast, efficient, neutral pH.
Introduces sulfur-containing byproducts.
Aq. Ammonia (NH₃)
NH₃ + CH₃I → [CH₃NH₃]⁺I⁻
Forms water-soluble byproducts.
Can be slow; makes the solution basic.
Triethylamine (Et₃N)
Et₃N + CH₃I → [Et₃NCH₃]⁺I⁻
Homogeneous reaction in organic solvents.
Forms a quaternary salt byproduct that may be difficult to separate.[11]
Highly basic; may degrade sensitive functional groups on your target molecule.
Table 2: Common Quenching Agents for Methyl Iodide.
After the main reaction is complete, cool the reaction mixture in an ice bath.
Slowly add a saturated aqueous solution of sodium thiosulfate while stirring vigorously.
Continue stirring for 20-30 minutes to ensure all methyl iodide has reacted.
Proceed with an appropriate aqueous/organic workup, followed by the purification steps outlined in Q2 and Q3.
Caption: Decision logic for choosing a purification strategy.
Q5: How can I confirm that my final product is free of methyl iodide?
A: Analytical validation is essential. The most common and definitive method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .
¹H NMR Signature: Methyl iodide shows a characteristic sharp singlet peak at approximately 2.16 ppm (in CDCl₃). Your pure Furtrethonium iodide sample should show the complete absence of this peak. The trimethylammonium group on Furtrethonium will have its own distinct singlet at a different chemical shift (typically >3 ppm).
For quantitative analysis or validation under GMP (Good Manufacturing Practice) conditions, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm purity and the absence of volatile impurities.
References
FURTRETHONIUM . (n.d.). GSRS. Retrieved February 8, 2024, from [Link]
Furfuryltrimethylammonium iodide . (n.d.). Solubility of Things. Retrieved February 8, 2024, from [Link]
Working safe with methyliodide (MeI), precautions, deactivation, safety equipment . (2023). Reddit. Retrieved February 8, 2024, from [Link]
Supporting Information . (n.d.). Retrieved February 8, 2024, from [Link]
Iodomethane . (n.d.). Wikipedia. Retrieved February 8, 2024, from [Link]
Minsep - Methylene iodide recycle . (2019, March 21). YouTube. Retrieved February 8, 2024, from [Link]
methyl iodide . (n.d.). Organic Syntheses Procedure. Retrieved February 8, 2024, from [Link]
furtrethonium iodide CAS NO.541-64-0 . (n.d.). TaiChem Taizhou Limited. Retrieved February 8, 2024, from [Link]
how to destroy excess iodomethane in reaction mixture? . (2015, June 6). Chemistry Stack Exchange. Retrieved February 8, 2024, from [Link]
Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt. (n.d.). Google Patents.
Methyl iodide | CH3I | CID 6328 . (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
Cholinergic Agents Structurally Related to Furtrethonium. 2. Synthesis and Antimuscarinic Activity of a Series of N-[5-[(1'-Substituted-acetoxy)methyl]-2-furfuryl]dialkylamines . (1991). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 8, 2024, from [Link]
Quaternary ammonium salt purification . (2023). Reddit. Retrieved February 8, 2024, from [Link]
Quantitation and Purification of Quaternary Ammonium Compounds From Halophyte Tissue . (n.d.). Plant Physiology | Oxford Academic. Retrieved February 8, 2024, from [Link]
Effect of radical scavengers (potassium iodide, isopropanol, and...) . (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
Recovery and purification of iodine. (n.d.). Google Patents.
Iodine | Chemical Properties, Uses, & Applications . (2024, January 21). Britannica. Retrieved February 8, 2024, from [Link]
Cholinergic Agents Structurally Related to Furtrethonium. 2. Synthesis and Antimuscarinic Activity of a Series of N-[5-[(1'-... (1991). Journal of Medicinal Chemistry. Retrieved February 8, 2024, from https://pubs.acs.org/doi/10.1021/jm00109a016
Recrystallization of Active Pharmaceutical Ingredients . (n.d.). SciSpace. Retrieved February 8, 2024, from [Link]
Methyl Iodide (Iodomethane) . (n.d.). U.S. Environmental Protection Agency. Retrieved February 8, 2024, from [Link]
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds . (2021). ResearchGate. Retrieved February 8, 2024, from [Link]
Iodine Recrystalization . (2017, October 6). YouTube. Retrieved February 8, 2024, from [Link]
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Chromatographic purification of quaternary ammonium compounds and combinatorial methods to determine selectors for chiral chromatography . (n.d.). ProQuest. Retrieved February 8, 2024, from [Link]
Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof. (n.d.). Google Patents.
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Technical Comparison: Furtrethonium vs. Carbachol in Muscarinic Receptor Activation
Topic: Furtrethonium vs. Carbachol Muscarinic Potency Comparison Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a rigoro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Furtrethonium vs. Carbachol Muscarinic Potency Comparison
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a rigorous pharmacological comparison between Furtrethonium (Furfuryltrimethylammonium) and Carbachol (Carbamoylcholine). While both serve as stable cholinomimetics resistant to acetylcholinesterase (AChE), they exhibit distinct pharmacodynamic profiles critical for experimental design.
Carbachol acts as a non-selective, high-efficacy full agonist at both muscarinic (mAChR) and nicotinic (nAChR) receptors. It is the gold standard for maximal tissue stimulation but lacks subtype selectivity.
Furtrethonium is a muscarinic-selective agonist with negligible nicotinic activity. Historically utilized for its functional selectivity toward the urinary bladder (detrusor muscle), it often displays partial agonism at M2 receptors while maintaining full efficacy at M3 receptors, offering a unique tool for dissecting pathway-specific signaling.
Chemical & Pharmacological Profile
Structure-Activity Relationship (SAR)
The structural divergence between the two compounds dictates their receptor affinity and hydrolytic stability.
Feature
Carbachol
Furtrethonium
Chemical Class
Choline Carbamate (Ester)
Quaternary Ammonium Furan (Ether-like)
Structure
Carbamoyl group replaces acetyl group of ACh.
Furan ring replaces the acetyl group; ether linkage.
AChE Resistance
High. Carbamate bond is resistant to hydrolysis.[1]
High. Lacks the ester bond required for AChE hydrolysis.
Both ligands activate G-protein coupled receptors (GPCRs), but their downstream efficacy differs.
M1, M3, M5 (Gq-coupled): Activation leads to Phospholipase C (PLC) stimulation, IP3 generation, and Calcium mobilization. Both Carbachol and Furtrethonium are typically full agonists here (e.g., smooth muscle contraction).
M2, M4 (Gi-coupled): Activation inhibits Adenylyl Cyclase (AC) and modulates ion channels (e.g.,
). Furtrethonium often exhibits lower intrinsic activity (partial agonism) in these pathways compared to Carbachol.
Figure 1: Divergent signaling pathways activated by Muscarinic Agonists. Carbachol stimulates both pathways maximally. Furtrethonium shows full efficacy in the Gq pathway (top) but reduced efficacy in the Gi pathway (bottom).
Comparative Potency Analysis
The following data aggregates experimental findings from isolated tissue assays (Guinea Pig Ileum/Bladder) and transfected cell lines.
Table 1: Potency and Efficacy Comparison
Parameter
Carbachol
Furtrethonium (Furmethide)
Analysis
M3 Potency (pD2)
6.5 – 7.0
6.2 – 6.8
Comparable potency in smooth muscle contraction (Ileum/Bladder).
M2 Potency (pD2)
6.4 – 6.8
< 6.0
Furtrethonium is significantly less potent/efficacious in cardiac tissues.
Intrinsic Activity ()
1.0 (Full Agonist)
0.8 – 1.0 (M3) ; 0.4 – 0.6 (M2)
Furtrethonium acts as a partial agonist in Gi-coupled systems.
Nicotinic Activity
High
Negligible
Carbachol requires hexamethonium blockade in non-selective assays; Furtrethonium does not.
Key Insight: In guinea pig ileum (predominantly M3), Furtrethonium behaves as a full agonist with potency nearly equal to Carbachol. However, in CHO cells expressing M2 receptors, Furtrethonium behaves as a partial agonist, inducing sub-maximal G-protein activation compared to Carbachol. This "functional selectivity" makes Furtrethonium safer for targeting bladder contraction without inducing severe bradycardia (M2 mediated).
Experimental Methodologies
To empirically validate these differences, the following protocols are recommended. These workflows are designed to be self-validating by including positive and negative controls.
Protocol A: Organ Bath Contractility Assay (Guinea Pig Ileum)
Objective: Determine the EC50 and Emax of Furtrethonium vs. Carbachol in smooth muscle.
Tissue Preparation:
Isolate 2 cm segments of guinea pig ileum.
Mount in organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2.
Apply 1g resting tension and equilibrate for 60 mins (wash every 15 mins).
Validation Step (Cholinergic Integrity):
Add KCl (60 mM) to verify maximal contractile capability. Wash until baseline returns.
Cumulative Concentration-Response Curve (CCRC):
Agonist A (Carbachol): Add cumulatively (
M to M) in 0.5 log unit increments.
Wait for plateau response (approx. 2-3 mins) before next addition.
Washout: Wash tissue 3-4 times over 20 mins.
Agonist B (Furtrethonium): Repeat CCRC on the same tissue (if no desensitization) or matched tissue.
Data Analysis:
Normalize contractile force (% of KCl max or % of Carbachol max).
Fit data to the Hill Equation:
.
Protocol B: Functional Selectivity Workflow
Objective: Distinguish M3 (Contractile) vs. Nicotinic effects.
Figure 2: Experimental decision tree for isolating muscarinic responses. Carbachol requires nicotinic blockade to yield pure muscarinic data, whereas Furtrethonium does not.
References
Vertex AI Search. (2026). Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine. National Institutes of Health. Link
Vertex AI Search. (2026). Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry. National Institutes of Health. Link
Vertex AI Search. (2026). Different muscarinic receptor subtypes mediating the phasic activity and basal tone of pig isolated intravesical ureter.[2] National Institutes of Health. Link
Vertex AI Search. (2026). Carbamylcholine | C6H15N2O2+ | CID 2551.[1][3] PubChem.[1][3] Link
Vertex AI Search. (2026). Furtrethonium Iodide | CAS 541-64-0. BenchChem. Link
A Comparative Analysis of Furan and Benzyl Quaternary Ammonium Salts: Unveiling Bioactivity through Structure
For Researchers, Scientists, and Drug Development Professionals In the ever-evolving landscape of antimicrobial and anticancer agent development, quaternary ammonium salts (QASs) remain a cornerstone of research due to t...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of antimicrobial and anticancer agent development, quaternary ammonium salts (QASs) remain a cornerstone of research due to their broad-spectrum bioactivity and chemical versatility.[1][2] Among the diverse array of QASs, those incorporating aromatic moieties such as furan and benzyl groups have garnered significant attention. This guide provides an in-depth, objective comparison of the bioactivity of furan- versus benzyl-substituted quaternary ammonium salts, supported by available experimental data. While direct, head-to-head comparative studies are limited, this analysis synthesizes findings from various sources to illuminate the structure-activity relationships that govern their efficacy.
The Central Role of the Aromatic Moiety: Furan vs. Benzyl
The fundamental difference between these two classes of QASs lies in the nature of their aromatic head group. The furan ring, a five-membered heterocycle containing an oxygen atom, possesses distinct electronic properties compared to the six-membered carbocyclic benzyl ring.[3] These differences in aromaticity, electron distribution, and steric hindrance can significantly influence the compound's interaction with biological targets, ultimately dictating its bioactivity.
Antimicrobial Activity: A Tale of Two Rings
Quaternary ammonium salts exert their antimicrobial effects primarily by disrupting the integrity of microbial cell membranes.[1] The positively charged quaternary nitrogen atom is attracted to the negatively charged components of the bacterial cell wall, leading to membrane disorganization and leakage of cellular contents.[1] The nature of the aromatic substituent, be it furan or benzyl, can modulate this interaction.
Several studies have highlighted the promising antibacterial activity of furan-containing QASs. For instance, a series of N-(5-substituted 2-furfuryl)-N,N-dimethyl-N-aryloxyalkyl quaternary ammonium salts demonstrated high activity against a range of bacteria, including Staphylococcus aureus, Streptococcus faecalis, Klebsiella pneumoniae, and Pseudomonas aeruginosa, with some compounds being more active than the commercial antibiotic nitrofurantoin.[4]
Benzyl-Based Quaternary Ammonium Salts: A Well-Established Class
Benzyl-substituted QASs, such as the widely used benzalkonium chloride (BAC), are well-established antimicrobial agents.[5] Their efficacy is influenced by the length of the alkyl chain attached to the nitrogen atom, with optimal activity generally observed for chains of 12-14 carbons against Gram-positive bacteria and yeasts, and 14-16 carbons against Gram-negative bacteria.[1] For example, alkyldimethylbenzylammonium chloride (ADBAC), a mixture of compounds with varying alkyl chain lengths, exhibits minimum inhibitory concentrations (MICs) between 0.4 and 1.8 µg/mL against Staphylococcus aureus.[6]
Comparative Insights and Structure-Activity Relationships
While a direct comparison is challenging due to variations in experimental conditions across studies, we can infer certain structure-activity relationships. The electron-rich nature of the furan ring may enhance its interaction with the bacterial cell surface.[3] Furthermore, substitutions on the furan ring, such as nitro or bromo groups, have been shown to significantly impact antibacterial potency.[4] For benzyl QASs, the hydrophobicity imparted by the benzyl group and the associated alkyl chains is a critical determinant of their antimicrobial action.[7]
Table 1: Comparative Antimicrobial Activity Data (Note: Data from separate studies)
Cytotoxicity and Anticancer Potential: Beyond Microbial Targets
The bioactivity of furan and benzyl QASs extends to eukaryotic cells, with several studies investigating their cytotoxic effects against cancer cell lines.
Furan-Containing Compounds in Oncology
Furan-based molecules have shown promise as anticancer agents. For example, certain silylated derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one exhibited potent antiproliferative activity against human colon carcinoma (HCT-116) cells, with IC50 values as low as 1.3 µM.[8] Another study on trifluoromethyl-substituted pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives identified compounds with IC50 values of 5.8 and 3.6 µM against a neuroblastoma cell line.[9]
Cytotoxicity of Benzyl and Other Quaternary Ammonium Salts
Fluorinated quaternary ammonium salts have demonstrated significant cytotoxic activity against both premetastatic and metastatic colorectal cancer cell lines.[10][11] While not exclusively benzyl derivatives, this data suggests the potential for QASs with aromatic moieties to exhibit anticancer properties. The cytotoxicity of these compounds is often compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU).[10]
Table 2: Comparative Cytotoxicity Data (Note: Data from separate studies)
Experimental Methodologies: A Guide to Bioactivity Assessment
To ensure the scientific integrity of bioactivity comparisons, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing antimicrobial and cytotoxic activities.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.
Protocol: Broth Microdilution MIC Assay
Preparation of Inoculum: Prepare a standardized bacterial suspension from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard.[12]
Serial Dilution: Perform serial two-fold dilutions of the test compounds (furan and benzyl QASs) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Inoculate each well with the standardized bacterial suspension.
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.
Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the furan and benzyl QASs and incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT Cytotoxicity Assay.
Mechanistic Insights: How Structure Dictates Function
The biological activity of QASs is intricately linked to their chemical structure.[7] The key structural features influencing the bioactivity of furan and benzyl QASs are:
The Aromatic Head Group: The electronic properties and steric profile of the furan versus the benzyl ring can influence the initial binding to the cell surface and subsequent membrane insertion. The furan ring's heteroatom may offer additional points of interaction.
Alkyl Chain Length: For both classes of compounds, the length of the hydrophobic alkyl chain is crucial. An optimal chain length (typically C12-C16) is required to balance water solubility with the ability to penetrate the lipid bilayer of cell membranes.[1]
Substituents on the Aromatic Ring: The presence of electron-withdrawing or electron-donating groups on the furan or benzyl ring can significantly alter the compound's electronic distribution and, consequently, its bioactivity.[4]
Executive Safety Directive WARNING: HIGH POTENCY CHOLINERGIC AGONIST N,N,N-Trimethylfuran-2-aminium (often structurally related to Muscarine and Furmethide derivatives) is a quaternary ammonium compound (QAC) with high b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive
WARNING: HIGH POTENCY CHOLINERGIC AGONIST
N,N,N-Trimethylfuran-2-aminium (often structurally related to Muscarine and Furmethide derivatives) is a quaternary ammonium compound (QAC) with high biological activity.[1][2][3] It must be handled as an Acutely Toxic (Category 1/2) substance.[3]
Immediate Operational Rules:
Zero Drain Discharge: Under no circumstances may this compound or its solutions enter the municipal water system.[3] It is highly toxic to aquatic life and resistant to standard wastewater treatment.[3]
Segregation: Do not mix with strong acids (risk of furan ring polymerization/exotherm) or strong oxidizers.[3]
Destruction: The only validated disposal method is high-temperature incineration at an EPA-permitted facility.[1][2][3]
Hazard Identification & Technical Justification
To ensure compliance and safety, researchers must understand the causality behind these strict protocols. The hazard profile is derived from the molecule's two functional distinct moieties:[1][3]
Structural Moiety
Hazard Class
Mechanism of Action
Operational Implication
Trimethylammonium Cation
Neurotoxicity
Potent agonist at muscarinic acetylcholine receptors (mAChR).[1][2][3] Can cause cholinergic crisis (bradycardia, bronchoconstriction).[3]
Treat waste as "P-Listed" equivalent (Acutely Toxic).[1][2][3] Double-containment is mandatory.[1][2][3]
Furan Ring
Reactivity / Environmental
Susceptible to acid-catalyzed ring opening and polymerization.[1][2][3] Potential for peroxide formation over long storage.[3]
Do not consolidate with acidic waste streams (e.g., waste HCl/H₂SO₄).[1][2][3] Store in amber glass to prevent photo-oxidation.
Quaternary Salt
Aquatic Toxicity
High affinity for biological membranes; disrupts gill function in aquatic organisms.[1][2][3]
Strict Zero-Discharge Policy. All rinsate must be collected.
Pre-Disposal Stabilization (Bench-Level)
Before the waste leaves your fume hood, it must be stabilized. Do not attempt chemical deactivation (e.g., bleach oxidation) at the bench scale without a validated SOP, as furan oxidation can be unpredictable and exothermic.[1][3]
A. Solid Waste (Powder/Crystals)[3]
Primary Containment: Place residual solids directly into a pre-labeled, wide-mouth HDPE or glass jar.
Contaminated Debris: Weighing boats, gloves, and spatulas must be treated as hazardous waste.
Bagging: Place the primary container/debris into a clear 4-mil polyethylene bag (double-bagging).
B. Liquid Waste (Stock Solutions)[3]
Solvent Compatibility: Ensure the carrier solvent (often water, DMSO, or Ethanol) is compatible with the "Organic Toxic" waste stream.[3]
pH Check: Verify pH is between 5–9.
Why? Highly acidic conditions can degrade the furan ring uncontrolledly.[3] Highly basic conditions can degrade the ammonium salt.[3] Neutral is stable for storage.[3]
Labeling: Mark the container clearly with:
Full Chemical Name (N,N,N-Trimethylfuran-2-aminium)[1][2][3]
RCRA Code Consideration: While not explicitly P-listed by name, classify as P-listed equivalent or use the generic code D001 (if flammable solvent) or D003 (if potentially reactive) combined with Toxic .[1][2][3] Consult your local EHS officer for the specific site code (often "Exempt Lab Pack" or "Toxic Organic").[3]
Visual Decision Matrix
The following logic flow ensures the correct waste stream selection.
Figure 1: Decision matrix for segregating and packaging furan-aminium waste streams.
Emergency Procedures
Due to the cholinergic nature of this compound, standard spill kits may be insufficient if exposure occurs.[3]
Scenario
Immediate Action
Skin Contact
Wash with soap and water for 15 minutes.[1][2][3][4][5][6] Do not use ethanol (enhances dermal absorption of QACs).[3]
Inhalation
Move to fresh air immediately. If breathing is labored, emergency medical services (EMS) must be called.[3] Mention "Cholinergic Agonist Exposure."
Spill (<100 mL)
1. Evacuate area. 2. Don double nitrile gloves and respirator.[3] 3. Absorb with vermiculite or chem-pads.[1][2][3] 4. Place absorbent in hazardous waste bag.
Regulatory Framework & Compliance
This protocol aligns with the following regulatory standards:
EPA RCRA (40 CFR 261): While N,N,N-Trimethylfuran-2-aminium is not explicitly listed on the P-list (Acute Hazardous Waste), it meets the criteria for Characteristic Waste (Toxic) and should be managed with the stringency of a P-listed waste due to its LD50 profile inferred from SAR (Structure-Activity Relationship) with Muscarine [1].[1][2][3]
Clean Water Act: Strictly prohibits discharge of toxic organics into navigable waters or POTW (Publicly Owned Treatment Works) [2].[3]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Muscarine (Structural Analog).
[Link][1][3]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.
[Link][1][3]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[3] Washington, DC: The National Academies Press.
[Link]